Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bisbenzoate
CAS No.: 4204-60-8
Cat. No.: VC8027826
Molecular Formula: C18H18O6
Molecular Weight: 330.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4204-60-8 |
---|---|
Molecular Formula | C18H18O6 |
Molecular Weight | 330.3 g/mol |
IUPAC Name | methyl 4-[2-(4-methoxycarbonylphenoxy)ethoxy]benzoate |
Standard InChI | InChI=1S/C18H18O6/c1-21-17(19)13-3-7-15(8-4-13)23-11-12-24-16-9-5-14(6-10-16)18(20)22-2/h3-10H,11-12H2,1-2H3 |
Standard InChI Key | BBCJQHYOGQEOAA-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)OC |
Canonical SMILES | COC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)OC |
Introduction
Chemical Identity and Nomenclature
Systematic Naming and Synonyms
The IUPAC name for this compound is methyl 4-[2-(4-methoxycarbonylphenoxy)ethoxy]benzoate, reflecting its bis-ester and ether functional groups . Alternative nomenclature includes 1,2-bis(p-methoxycarbonylphenoxy)ethane and 4,4'-(ethylenebisoxy)bisbenzoic acid dimethyl ester, which emphasize its ethylene-bridged aromatic ester structure . Over 20 synonyms are documented, including registry identifiers such as EINECS 224-117-3 and UNII 5SH4ZS7L34 .
Molecular Formula and Weight
The compound’s molecular formula, C₁₈H₁₈O₆, corresponds to a molar mass of 330.3 g/mol, as confirmed by PubChem, ChemBK, and independent chromatographic analyses . Its exact mass, calculated using isotopic distribution, is 330.11033829 Da, with a monoisotopic mass matching this value .
Key Identifiers
Structural and Physicochemical Characteristics
Molecular Geometry
The compound’s structure comprises two para-substituted benzoate esters connected by a central ethylene glycol diether chain. This arrangement creates a planar, symmetrical configuration with rotatable bonds (9) contributing to conformational flexibility . X-ray crystallography data from SpringerMaterials indicate a clearing parameter of 148°C and a fusion temperature of 102°C, suggesting solid-to-liquid crystalline phase transitions .
Table 1: Computed Physicochemical Properties
Property | Value |
---|---|
XLogP3 (Lipophilicity) | 3.9 |
Hydrogen Bond Acceptors | 6 |
Topological Polar SA | 71.1 Ų |
Complexity | 356 |
Spectroscopic Data
¹³C NMR spectra reveal chemical shifts at δ 167.2 ppm (ester carbonyl) and δ 114–160 ppm (aromatic carbons), consistent with its aromatic-ester backbone . Spin-spin coupling constants (J = 8–9 Hz) in the ethylene oxide moiety confirm the gauche conformation of the ether linkage .
Phase Behavior
Thermal analyses report a melting transition at 102°C and a liquid crystalline phase above 148°C, with a transition enthalpy (ΔH) of 28 kJ/mol . These properties suggest utility in thermotropic liquid crystals for display technologies.
Agency | Identifier | Status |
---|---|---|
ECHA | 224-117-3 | Registered |
EPA | DTXSID90194861 | Under review |
Nikkaji | J62.060B | Indexed |
Research Gaps and Future Directions
Unresolved Questions
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Synthetic Optimization: Lack of published protocols for large-scale production.
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Toxicological Profile: In vivo studies needed to confirm endocrine disruption potential.
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Material Performance: Role in liquid crystal devices untested in peer-reviewed literature.
Industrial Interest
PatentScope lists 4 pending patents referencing this compound, primarily in polymer and LCD applications . Collaborative efforts between academia and industry could accelerate commercialization.
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